N-(4-acetylphenyl)-3-bromobenzamide
Description
N-(4-Acetylphenyl)-3-bromobenzamide is a benzamide derivative characterized by a 3-bromo-substituted benzoyl group linked via an amide bond to a 4-acetylphenyl moiety. The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound's electronic properties and reactivity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUZKJORTRXGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-bromobenzamide typically involves the reaction of 4-acetylphenylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(4-acetylphenyl)-3-aminobenzamide or N-(4-acetylphenyl)-3-thiobenzamide.
Oxidation: Formation of N-(4-acetylphenyl)-3-bromobenzoic acid.
Reduction: Formation of N-(4-acetylphenyl)-3-bromobenzyl alcohol.
Scientific Research Applications
N-(4-acetylphenyl)-3-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: It is employed in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: It serves as a probe in molecular docking studies to investigate protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the bromobenzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound A)
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (Compound B)
- Structure: Contains a 3-bromo-4-methoxybenzoyl group and a 4-anilinophenyl amide.
- Properties: Molecular Formula: C₂₀H₁₇BrN₂O₂; Density: 1.447 g/cm³; pKa: 12.48 . The 4-methoxy group (electron-donating) and anilino substituent introduce steric bulk and modulate solubility compared to the acetyl group in the target compound.
Nicotinamide-Based Derivatives (Compound C)
- Structure: Includes an azomethine (C=N) linkage formed via condensation of N-(4-acetylphenyl)nicotinamide with another benzamide precursor .
- DFT Insights :
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Solubility : The acetyl group in the target compound may reduce solubility in polar solvents compared to Compound A’s trimethoxy groups but enhance lipid membrane permeability.
- Reactivity : Electron-withdrawing acetyl and bromo substituents likely increase electrophilicity, favoring nucleophilic aromatic substitution or metal-coupling reactions.
Biological Activity
N-(4-acetylphenyl)-3-bromobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an acetyl group attached to a phenyl ring, with a bromine atom substituting another phenyl ring. Its molecular formula is and it has a molar mass of approximately 316.19 g/mol. The presence of the bromine atom is significant as it enhances the compound's lipophilicity and reactivity, potentially influencing its biological interactions.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, effective against various bacterial strains and fungi. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymes required for microbial growth .
- Anticancer Activity : The compound has been investigated for its anticancer potential, particularly against human breast adenocarcinoma cell lines (MCF7). In vitro assays have demonstrated its ability to inhibit cancer cell proliferation, likely through apoptosis induction and cell cycle arrest mechanisms .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways involved in inflammation and cancer progression. For instance, it has shown potential in inhibiting acetylcholinesterase, which is crucial for neurotransmitter regulation.
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to proteins involved in inflammatory responses and cancer pathways. These interactions are vital for understanding its therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-bromophenyl)acetamide | Lacks acetyl group; simpler structure | |
| N-(4-chlorophenyl)-3-bromobenzamide | Contains chlorine instead of acetyl group | |
| N-(3-acetylphenyl)-3-bromobenzamide | Acetyl group at a different position |
The unique combination of functional groups in this compound may impart distinct chemical reactivity and biological activity compared to its analogs.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria using the turbidimetric method. Results indicated that certain derivatives exhibited promising antimicrobial activity, suggesting potential for development into therapeutic agents .
- Anticancer Screening : In vitro studies on MCF7 cells revealed that this compound significantly reduced cell viability at specific concentrations, highlighting its potential as a lead compound for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
